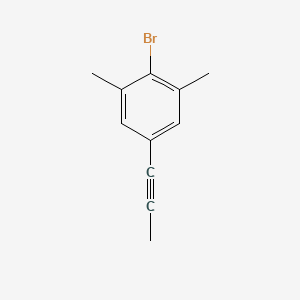
2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene is an aromatic compound featuring a benzene ring substituted with bromine, two methyl groups, and a propynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene typically involves the bromination of 1,3-dimethyl-5-(prop-1-yn-1-yl)benzene. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: 2-Methoxy-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene.
Oxidation: 2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzaldehyde.
Reduction: 1,3-Dimethyl-5-(prop-1-yn-1-yl)benzene.
科学的研究の応用
2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propynyl group can participate in covalent bonding with nucleophilic sites on proteins, affecting their function.
類似化合物との比較
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the propynyl group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-5-(prop-1-yn-1-yl)benzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-1,3-dimethyl-5-(prop-2-yn-1-yloxy)benzene:
Uniqueness
2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene is unique due to the presence of both bromine and propynyl groups, which confer distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C11H11Br |
|---|---|
分子量 |
223.11 g/mol |
IUPAC名 |
2-bromo-1,3-dimethyl-5-prop-1-ynylbenzene |
InChI |
InChI=1S/C11H11Br/c1-4-5-10-6-8(2)11(12)9(3)7-10/h6-7H,1-3H3 |
InChIキー |
LBEPAEALESYUKJ-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CC(=C(C(=C1)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


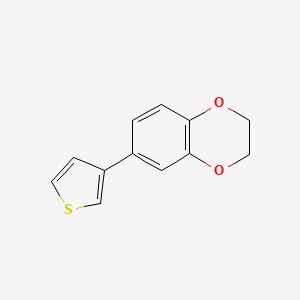

![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)
![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)
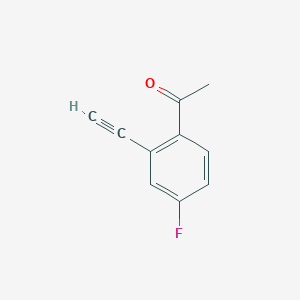
![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)
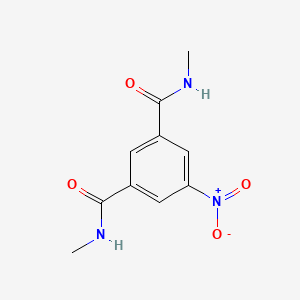
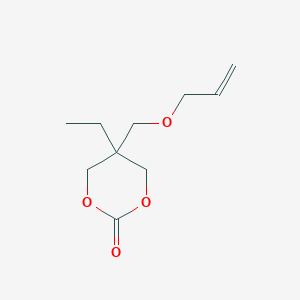
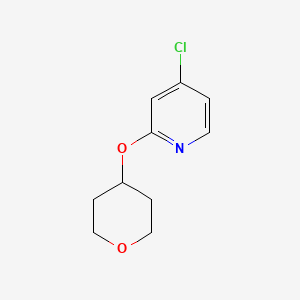
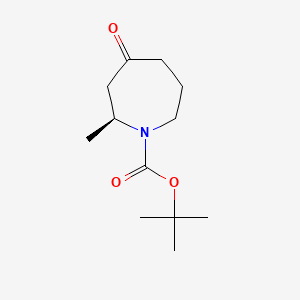
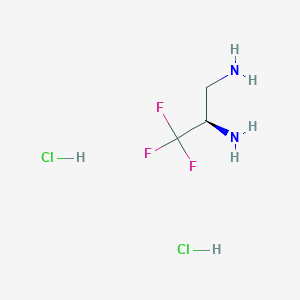

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13918469.png)
